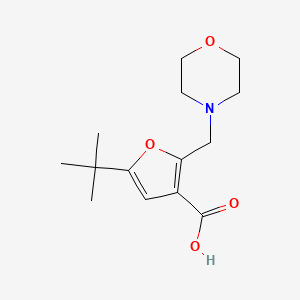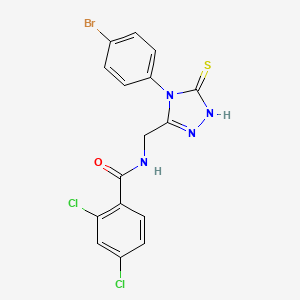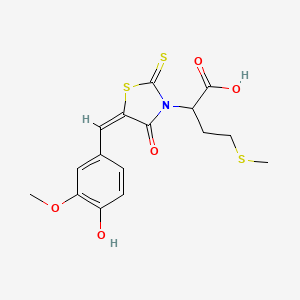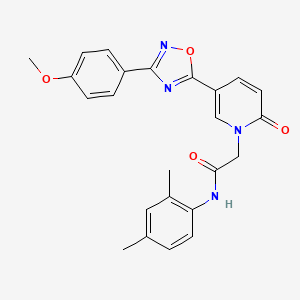
Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate, also known as LiCTs, is a lithium salt of cyclopropylthiazolesulfinate. It is a white crystalline powder that is soluble in water, methanol, and ethanol. LiCTs has been found to have various applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and norepinephrine. Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate also affects the levels of certain proteins in the brain, which may contribute to its mood-stabilizing effects.
Biochemical and Physiological Effects:
Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate has been found to have various biochemical and physiological effects. It has been shown to increase the levels of certain proteins in the brain, such as brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and growth. Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate has also been found to increase the activity of certain enzymes, such as glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate has several advantages when used in lab experiments. It is relatively inexpensive and easy to synthesize. It is also stable under normal laboratory conditions and has a long shelf life. However, Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate has some limitations as well. It is highly reactive and can be dangerous if not handled properly. It is also sensitive to moisture and air, which can affect its stability.
Direcciones Futuras
There are several future directions for research on Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate. One area of interest is its potential use in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate has also been studied for its potential use in the treatment of traumatic brain injury and stroke. Another area of interest is the development of new synthesis methods for Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate and its effects on the brain.
Métodos De Síntesis
The synthesis of Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate involves the reaction of cyclopropylthiazolesulfinate with lithium hydroxide. The reaction takes place in anhydrous conditions, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate has been extensively studied for its potential use in the treatment of bipolar disorder. It has been found to have mood-stabilizing effects and can help reduce the frequency and severity of manic and depressive episodes. Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
Propiedades
IUPAC Name |
lithium;4-cyclopropyl-1,3-thiazole-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2.Li/c8-11(9)6-7-5(3-10-6)4-1-2-4;/h3-4H,1-2H2,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMWJENBGALKLB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1C2=CSC(=N2)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2686345.png)
![1-(4-chlorobenzyl)-3'-(3,4-difluorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2686347.png)
![N-methyl-5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbothioamide](/img/structure/B2686351.png)







![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2686364.png)


